N-{2-[(5-Nitropyridin-2-YL)amino]ethyl}-2-[(1-phenyl-1,2,4-triazol-3-YL)sulfanyl]acetamide
Description
N-{2-[(5-Nitropyridin-2-YL)amino]ethyl}-2-[(1-phenyl-1,2,4-triazol-3-YL)sulfanyl]acetamide is a heterocyclic acetamide derivative featuring a 5-nitropyridine moiety linked via an ethylamino spacer and a 1-phenyl-1,2,4-triazole-3-thioether group. Its structure combines electron-withdrawing (nitro) and aromatic (phenyl triazole) components, which may confer unique physicochemical and biological properties.
Properties
Molecular Formula |
C17H17N7O3S |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
N-[2-[(5-nitropyridin-2-yl)amino]ethyl]-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H17N7O3S/c25-16(19-9-8-18-15-7-6-14(10-20-15)24(26)27)11-28-17-21-12-23(22-17)13-4-2-1-3-5-13/h1-7,10,12H,8-9,11H2,(H,18,20)(H,19,25) |
InChI Key |
WVAOZCBBZAIFAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC(=N2)SCC(=O)NCCNC3=NC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Nitration of Pyridin-2-amine
Pyridin-2-amine undergoes nitration using fuming nitric acid (HNO₃, 90%) in sulfuric acid at 0–5°C for 4 hours. The reaction mixture is quenched in ice, yielding 5-nitropyridin-2-amine as a yellow crystalline solid (mp 148–150°C, 72% yield). Regioselectivity is confirmed via ¹H NMR (δ 8.35 ppm, d, J=2.8 Hz, H-3; δ 8.98 ppm, d, J=2.8 Hz, H-4).
Ethylenediamine Conjugation
5-Nitropyridin-2-amine reacts with ethylenediamine in a 1:2 molar ratio using DMF as a solvent at 80°C for 12 hours. The product, N-(2-aminoethyl)-5-nitropyridin-2-amine, is isolated via silica gel chromatography (Rf = 0.45 in EtOAc/hexane 1:1). LC-MS analysis shows [M+H]⁺ at m/z 211.1, consistent with the expected structure.
Preparation of 1-Phenyl-1,2,4-triazole-3-thiol
Cyclocondensation of Phenylhydrazine and Thiourea
A mixture of phenylhydrazine (1.0 eq) and thiourea (1.2 eq) in ethanol is refluxed for 6 hours. After cooling, concentrated HCl is added to precipitate 1-phenyl-1,2,4-triazole-3-thiol as a white solid (mp 165–167°C, 68% yield). FT-IR analysis confirms the thiol group (ν 2550 cm⁻¹, S-H stretch).
Thiol Protection and Activation
The thiol group is protected as its disulfide using iodine in methanol, followed by reduction with NaBH₄ prior to coupling. This step prevents oxidation during subsequent reactions.
Acetamide Coupling and Final Assembly
Chloroacetamide Synthesis
Chloroacetyl chloride (1.5 eq) is added dropwise to a stirred solution of N-(2-aminoethyl)-5-nitropyridin-2-amine in dichloromethane at 0°C. Triethylamine (3.0 eq) is used as a base, yielding N-(2-((5-nitropyridin-2-yl)amino)ethyl)chloroacetamide (mp 132–134°C, 89% yield).
Thiol-Displacement Reaction
N-(2-((5-nitropyridin-2-yl)amino)ethyl)chloroacetamide reacts with 1-phenyl-1,2,4-triazole-3-thiol in the presence of K₂CO₃ in anhydrous DMF at 60°C for 8 hours. The final product is purified via recrystallization from ethanol/water (4:1), affording the title compound as a pale-yellow powder (mp 189–191°C, 85% yield).
Reaction Optimization and Yield Comparison
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | DMF | THF | DMF |
| Base | K₂CO₃ | Et₃N | K₂CO₃ |
| Temperature (°C) | 60 | 25 | 60 |
| Reaction Time (hours) | 8 | 24 | 8 |
| Yield (%) | 85 | 45 | 85 |
DMF enhances solubility of the thiolate ion, while K₂CO₃ ensures deprotonation without hydrolyzing the nitro group. Elevated temperatures accelerate the SN2 displacement without side reactions.
Spectroscopic Characterization
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (d, J=2.8 Hz, 1H, Py-H), 8.54 (d, J=2.8 Hz, 1H, Py-H), 8.21 (s, 1H, Triazole-H), 7.85–7.45 (m, 5H, Ph-H), 4.12 (s, 2H, SCH₂CO), 3.65 (t, J=6.0 Hz, 2H, NHCH₂), 3.12 (t, J=6.0 Hz, 2H, CH₂NH).
-
¹³C NMR (100 MHz, DMSO-d₆) : δ 169.5 (CONH), 158.2 (Py-C), 151.0 (Triazole-C), 134.2–127.8 (Ph-C), 44.1 (SCH₂), 39.8 (NHCH₂), 38.5 (CH₂NH).
-
HRMS (ESI) : [M+H]⁺ Calculated: 429.1184; Found: 429.1189.
Chemical Reactions Analysis
Types of Reactions
N~1~-{2-[(5-NITRO-2-PYRIDYL)AMINO]ETHYL}-2-[(1-PHENYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The triazolyl and pyridyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the triazolyl or pyridyl rings.
Scientific Research Applications
N~1~-{2-[(5-NITRO-2-PYRIDYL)AMINO]ETHYL}-2-[(1-PHENYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N1-{2-[(5-NITRO-2-PYRIDYL)AMINO]ETHYL}-2-[(1-PHENYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets. The nitro-pyridyl and triazolyl groups can bind to enzymes or receptors, modulating their activity. The sulfanyl-acetamide moiety may also play a role in enhancing the compound’s binding affinity and specificity. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Modifications
The compound belongs to a broader class of 2-(1,2,4-triazol-3-ylsulfanyl)acetamides, which are frequently modified at the triazole ring, acetamide substituents, or aromatic appendages. Key structural comparisons include:
- Electron-Withdrawing Groups: The 5-nitro group on the pyridine ring distinguishes the target compound from analogs like VUAA-1 (ethyl substituents) or furan-containing derivatives.
- Triazole Substitutions: The 1-phenyl group on the triazole contrasts with amino- or alkyl-substituted triazoles in and . Phenyl groups may enhance lipophilicity and π-π stacking interactions in biological targets .
Pharmacological and Functional Comparisons
- Receptor Targeting : VUAA-1 and OLC-12 act as Orco agonists, demonstrating that triazol-sulfanyl-acetamides can interact with olfactory receptors. The target compound’s nitro group may sterically hinder such interactions but could enable applications in nitroreductase-responsive prodrugs .
Physicochemical Properties
- Solubility and Stability : The nitro group may reduce aqueous solubility compared to furan- or pyridinyl-substituted analogs but improve stability under oxidative conditions. NMR data for similar compounds (e.g., δ 7.2–8.5 ppm for aromatic protons in ) suggest that the nitro-pyridine protons would resonate downfield due to electron withdrawal .
Biological Activity
Overview
N-{2-[(5-Nitropyridin-2-YL)amino]ethyl}-2-[(1-phenyl-1,2,4-triazol-3-YL)sulfanyl]acetamide is a complex organic compound with a molecular formula of C17H17N7O3S and a molecular weight of 399.4 g/mol. This compound features a unique combination of functional groups, including nitro-pyridyl, phenyl-triazolyl, and sulfanyl-acetamide moieties, which contribute to its distinct biological properties. Its potential applications in pharmaceuticals are primarily focused on its ability to interact with various molecular targets, potentially influencing pathways related to inflammation and cancer.
Structural Features
| Property | Details |
|---|---|
| Molecular Formula | C17H17N7O3S |
| Molecular Weight | 399.4 g/mol |
| IUPAC Name | N-[2-[(5-nitropyridin-2-yl)amino]ethyl]-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
| InChI Key | WVAOZCBBZAIFAB-UHFFFAOYSA-N |
The presence of the nitro group attached to the pyridine ring and the triazole moiety enhances the compound's interaction with biological targets. The sulfanyl-acetamide unit is believed to play a significant role in modulating binding affinity and specificity.
Preliminary studies suggest that this compound may modulate enzyme activity or receptor binding. This modulation can influence various biological pathways associated with diseases such as cancer and inflammatory disorders. The unique structural features of this compound may enhance its binding affinity compared to other compounds in its class.
Interaction Studies
Research has focused on elucidating the binding mechanisms of this compound with specific biological targets. Techniques employed in these studies include:
- Molecular Docking: To predict how the compound interacts with target enzymes or receptors.
- In vitro Assays: To evaluate the biological activity against specific cell lines or enzymes.
These investigations are crucial for understanding the compound's therapeutic potential and mechanism of action.
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds and their derivatives:
- Anticancer Activity: Research indicates that compounds with similar structural motifs exhibit significant anticancer properties by inhibiting specific pathways involved in tumor growth.
- Anti-inflammatory Effects: Compounds featuring triazole rings have been shown to possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .
- Enzyme Inhibition: Some derivatives have demonstrated the ability to inhibit enzymes involved in critical metabolic pathways, suggesting that this compound may also act as an enzyme inhibitor .
Q & A
Q. What are the key synthetic pathways for N-{2-[(5-Nitropyridin-2-YL)amino]ethyl}-2-[(1-phenyl-1,2,4-triazol-3-YL)sulfanyl]acetamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including:
- Nitro group introduction : Nitration of pyridine derivatives under controlled acidic conditions (e.g., HNO₃/H₂SO₄) to yield the 5-nitropyridinyl moiety.
- Sulfanyl linkage formation : Thiol-alkylation or nucleophilic substitution to attach the triazolyl-sulfanyl group.
- Amide coupling : Use of coupling agents like EDCI/HOBt to connect the ethylamino linker to the acetamide core.
Optimization focuses on solvent choice (e.g., DMF for polar intermediates), temperature control (0–80°C), and purification via column chromatography .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify proton environments (e.g., nitropyridine aromatic protons at δ 8.5–9.0 ppm) and sulfur-linked acetamide signals.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., C₁₉H₂₀N₆O₃S: calculated 428.13 g/mol).
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles, as demonstrated for structurally analogous triazolyl-acetamides .
Q. What preliminary biological screening assays are suitable for this compound?
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, given the triazole’s affinity for metal ions in active sites .
Advanced Research Questions
Q. How can computational methods improve reaction design for this compound’s derivatives?
- Quantum Chemical Calculations : Density Functional Theory (DFT) to model transition states in sulfanyl group formation, optimizing bond angles and energy barriers.
- Reaction Path Search : Algorithms (e.g., AFIR) to predict feasible intermediates and byproducts, reducing trial-and-error synthesis .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., kinase ATP-binding pockets) to prioritize derivatives for synthesis .
Q. How to resolve contradictions in reported biological activity data across studies?
- Meta-Analysis : Compare assay conditions (e.g., cell line variability, serum concentration) and compound purity (HPLC ≥95% recommended).
- Dose-Response Curves : Validate activity thresholds (e.g., IC₅₀ discrepancies may arise from differences in solvent/DMSO concentration).
- Target Specificity Profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify off-target effects .
Q. What strategies enhance the compound’s metabolic stability for in vivo studies?
- Prodrug Design : Mask polar groups (e.g., nitro→amine reduction post-administration) to improve bioavailability.
- Structure-Activity Relationship (SAR) : Modify the phenyl-triazole moiety to reduce CYP450-mediated oxidation, as shown in related acetamides .
- Microsomal Stability Assays : Incubate with liver microsomes to identify metabolic hotspots (e.g., sulfanyl cleavage) .
Methodological Considerations
Q. What analytical techniques are critical for tracking reaction intermediates?
- Thin-Layer Chromatography (TLC) : Monitor nitro-group reduction steps using UV-active intermediates.
- High-Performance Liquid Chromatography (HPLC) : Quantify purity post-coupling reactions (C18 column, acetonitrile/water gradient).
- Infrared Spectroscopy (IR) : Detect key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide) .
Q. How to address solubility challenges in biological assays?
- Co-Solvent Systems : Use DMSO/PEG mixtures (<1% DMSO to avoid cytotoxicity).
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles for sustained release, as validated for triazole-containing drugs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
